4-Morpholinecarboxamide, N-(1-methylethyl)-
CAS No.: 50708-02-6
Cat. No.: VC7977320
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50708-02-6 |
|---|---|
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | N-propan-2-ylmorpholine-4-carboxamide |
| Standard InChI | InChI=1S/C8H16N2O2/c1-7(2)9-8(11)10-3-5-12-6-4-10/h7H,3-6H2,1-2H3,(H,9,11) |
| Standard InChI Key | VGEHUCHOIFQYFR-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)N1CCOCC1 |
| Canonical SMILES | CC(C)NC(=O)N1CCOCC1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features:
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A morpholine ring (O=CHN) with a carboxamide (-CONH-) group at the 4-position.
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An isopropyl group (-N(CH(CH))) attached to the carboxamide nitrogen .
Molecular Formula: CHNO
Molecular Weight: 172.22 g/mol .
Table 1: Structural and Nomenclature Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(propan-2-yl)morpholine-4-carboxamide | |
| CAS Number | 50708-02-6 | |
| SMILES | O=C(NC(C)C)N1CCOCC1 | |
| InChI Key | JJBOTQBQXSSOAE-UHFFFAOYSA-N |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via acyl chloride coupling:
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Morpholine-4-carbonyl chloride is reacted with isopropylamine in the presence of a base (e.g., triethylamine) .
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The reaction proceeds under anhydrous conditions in solvents like dichloromethane or THF.
Reaction Scheme:
Industrial Production
Industrial methods emphasize continuous flow processes to enhance yield (≥85%) and purity (≥98%). Key steps include:
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Automated temperature control (20–25°C).
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In-line purification using silica gel chromatography.
Physicochemical Properties
Physical Characteristics
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Solubility:
Table 2: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 1.45 | Calculated |
| pKa (Acid Dissociation) | 14.40 ± 0.60 | Predicted |
Biological and Pharmacological Applications
Enzyme Inhibition
The compound exhibits moderate inhibitory activity against:
Prokineticin Receptor Antagonism
Patent data (WO2007067511A2) highlights its role as a prokineticin receptor antagonist, with potential applications in circadian rhythm modulation and sleep disorders .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C (desiccated) |
| Disposal | Incineration via certified facilities |
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